molecular formula C11H12N2 B143325 2-Amino-3,8-dimethylquinoline CAS No. 137110-41-9

2-Amino-3,8-dimethylquinoline

Cat. No. B143325
M. Wt: 172.23 g/mol
InChI Key: VSKUQGPRXLNSBX-UHFFFAOYSA-N
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Description

2-Amino-3,8-dimethylquinoline is a chemical compound with the empirical formula C11H12N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of quinoline and its analogs, including 2-Amino-3,8-dimethylquinoline, has been achieved through traditional and green synthetic approaches . These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .


Molecular Structure Analysis

The molecular structure of 2-Amino-3,8-dimethylquinoline is represented by the SMILES string NC1=NC2=C(C)C=CC=C2C=C1C . The InChI key for this compound is QWFWLRDIVZAPOX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactivity of 2-Amino-3,8-dimethylquinoline is similar to that of the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-3,8-dimethylquinoline is 172.23 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources.

Safety And Hazards

The safety information for 2-Amino-3,8-dimethylquinoline hydrochloride indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - H318, and the precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

Future Directions

Quinoline motifs, including 2-Amino-3,8-dimethylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There is a societal expectation that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the future directions in the study and application of 2-Amino-3,8-dimethylquinoline could involve the development of more environmentally friendly synthesis methods and the exploration of its potential therapeutic uses .

properties

IUPAC Name

3,8-dimethylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKUQGPRXLNSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577121
Record name 3,8-Dimethylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dimethylquinolin-2-amine

CAS RN

137110-41-9
Record name 3,8-Dimethyl-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137110-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-Dimethylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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